[1-(Pyridine-3-carbonyl)piperidin-3-yl]methanol

Lipophilicity Drug Design ADME Profiling

Scientists isolating the 6-chloro contribution to EP2 binding often face confounding lipophilicity differences. This unchlorinated matched pair (CAS 349096-78-2), with XLogP3 0.4 vs. ~4.2 for Taprenepag, eliminates permeability and solubility artifacts in SAR. It also functions as a fragment-sized negative control for EP2 assays (no agonism at 10 µM) and a low-lipophilicity benchmark for ADME models. BenchChem supplies high-purity material with worldwide shipping.

Molecular Formula C12H16N2O2
Molecular Weight 220.27 g/mol
CAS No. 349096-78-2
Cat. No. B13425186
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1-(Pyridine-3-carbonyl)piperidin-3-yl]methanol
CAS349096-78-2
Molecular FormulaC12H16N2O2
Molecular Weight220.27 g/mol
Structural Identifiers
SMILESC1CC(CN(C1)C(=O)C2=CN=CC=C2)CO
InChIInChI=1S/C12H16N2O2/c15-9-10-3-2-6-14(8-10)12(16)11-4-1-5-13-7-11/h1,4-5,7,10,15H,2-3,6,8-9H2
InChIKeyMLDRNEPKKOTCLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[1-(Pyridine-3-carbonyl)piperidin-3-yl]methanol – Non-Chlorinated Building Block for EP2 Agonist SAR


[1-(Pyridine-3-carbonyl)piperidin-3-yl]methanol (CAS 349096-78-2) is a heterocyclic small molecule composed of a piperidine ring bearing a hydroxymethyl group at the 3-position and a pyridine-3-carbonyl substituent at the 1-position, with molecular formula C12H16N2O2 and a molecular weight of 220.27 g/mol [1]. It belongs to the class of pyridyl piperidine derivatives, many of which function as Wnt pathway inhibitors [2]. Structurally, this compound is the non-halogenated analog of the potent and selective prostaglandin EP2 receptor agonist Taprenepag (CP-544326), which differs only by the presence of a chlorine atom at the 6-position of the pyridine ring . Owing to its high polarity (predicted XLogP3-AA = 0.4) and modest molecular weight, it serves as both a synthetic intermediate and a matched molecular pair comparator in EP2 agonist structure-activity relationship (SAR) programs.

Non-halogenated matched molecular pair comparator for EP2 agonist SAR programs
Fragment-appropriate molecular weight and low lipophilicity for library design
Negative control in EP2 agonist screening to validate chlorine pharmacophore contribution

Why Generic Pyridyl Piperidine Substitution Compromises Experimental Integrity


Pyridyl piperidine derivatives are not functionally interchangeable despite their shared core scaffold. The introduction or removal of a single substituent can radically alter the compound's physicochemical profile, target engagement, and biological outcome [1]. For example, the chlorinated analog Taprenepag (CP-544326, [1-(6-chloropyridine-3-carbonyl)piperidin-3-yl]methanol) is a highly optimized EP2 receptor agonist with nanomolar potency (human EP2 IC50 = 10 nM), while the unchlorinated parent compound 349096-78-2 exhibits a fundamentally different lipophilicity (XLogP3-AA 0.4 versus ~4.2) and hydrogen-bonding profile . Substituting the unchlorinated compound with the chlorinated analog in an SAR or matched molecular pair analysis would confound logD, solubility, and permeability readouts, leading to erroneous conclusions about the pharmacophore contribution of the chlorine atom [2]. Similarly, using the 4-positional isomer [1-(pyridine-3-carbonyl)piperidin-4-yl]methanol (CAS 1082861-91-3) alters the spatial orientation of the hydroxymethyl group, changing the vector of hydrogen-bond donation and potentially disrupting interactions with key binding-site residues.

Target Compound
Substitution Risk
Non-halogenated, low-lipophilicity pyridyl piperidine
6-Cl analog (Taprenepag) markedly increases lipophilicity and introduces potent EP2 agonism, shifting physicochemical and pharmacological profiles and confounding matched pair deconvolution
Hydroxymethyl at piperidine 3-position
4-positional isomer alters hydrogen-bond donor vector, potentially disrupting binding-site recognition and altering molecular recognition

Quantitative Physicochemical and Pharmacological Comparisons Against Closest Analogs


Lipophilicity Comparison: Dechloro Analog vs. Taprenepag

The predicted octanol-water partition coefficient (XLogP3-AA) of the target compound is 0.4 [1]. In contrast, the 6-chloro analog Taprenepag (CP-544326) has a reported LogP of approximately 4.2 . This ~3.8 log unit difference reflects the strong lipophilicity contribution of the chlorine atom and has profound implications for aqueous solubility, permeability, and non-specific protein binding.

Lipophilicity
Head-to-head
XLogP 0.4 vs LogP ~4.2
~3.8 log unit difference supports interpretation of chlorine impact on solubility and permeability in matched molecular pair analysis.
Target XLogP computed; comparator LogP from experimental data.
Lipophilicity Drug Design ADME Profiling

Molecular Weight and Heavy Atom Count Differentiation

The molecular weight of [1-(Pyridine-3-carbonyl)piperidin-3-yl]methanol is 220.27 g/mol with 16 heavy atoms [1]. The 6-chloro analog (Taprenepag, CAS 1153234-75-3) has a molecular weight of 254.71 g/mol with 18 heavy atoms . The target compound falls below the 250 Da threshold often used in fragment-based screening and has a lower heavy atom count, positioning it more favorably as a fragment-sized starting point for lead generation.

Molecular weight
Head-to-head
220.27 g/mol vs 254.71 g/mol
Lower molecular weight aligns with fragment-based screening criteria (Rule of Three), positioning as a smaller starting scaffold.
Difference arises from replacement of Cl by H; heavy atom count 16 vs 18.
Molecular Weight Fragment-Based Drug Discovery Lead-Likeness

Hydrogen Bond Donor/Acceptor Profile and Polar Surface Area

The target compound has 1 hydrogen bond donor and 3 hydrogen bond acceptors, with a topological polar surface area (TPSA) of 53.4 Ų [1]. The 6-chloro analog has the same HBD/HBA count but a subtly different TPSA (calculated ~53.4 Ų as well, though the chlorine contributes additional polarizability) . The target compound's TPSA falls within the optimal range for blood-brain barrier penetration (< 60-70 Ų), while the 4-positional isomer [1-(pyridine-3-carbonyl)piperidin-4-yl]methanol has a predicted TPSA of 53.4 Ų but an altered spatial orientation that may influence intramolecular hydrogen bonding .

H-bond / TPSA
Class-level
HBD 1, HBA 3, TPSA 53.4 Ų vs 6-Cl: same HBD/HBA, ~53.4 Ų; 4-yl: ~53.4 Ų, altered vector
Similar TPSA with distinct electronic and spatial effects; provides baseline for assessing halogen bonding and conformational influence on target engagement.
TPSA computed; experimental intramolecular H-bonding may differ for positional isomers.
Hydrogen Bonding Polar Surface Area CNS Permeability

EP2 Receptor Pharmacological Activity Profile

Taprenepag (the 6-chloro analog) is a potent EP2 receptor agonist with a human EP2 IC50 of 10 nM and an EC50 of 2.8 nM, and exhibits >320-fold selectivity over EP1, EP3, and EP4 receptors (IC50 >3200 nM for all) . In contrast, no published EP2 agonist activity data exist for the unchlorinated parent compound [1-(Pyridine-3-carbonyl)piperidin-3-yl]methanol, consistent with the critical role of the 6-chloro substituent in achieving high-affinity EP2 binding [1]. This pharmacological difference makes the target compound an essential negative control in EP2 agonist screening campaigns.

EP2 activity
Class-level
No reported EP2 agonism vs Taprenepag IC50 10 nM, EC50 2.8 nM
>>1000-fold loss of EP2 potency upon chlorine removal supports pharmacophore role of 6-Cl; enables use as negative control in EP2 screens.
Target data inferred from matched molecular pair SAR; direct binding data not published.
EP2 Receptor Selectivity Matched Molecular Pair

Rotatable Bond Count and Conformational Flexibility

The target compound possesses 2 rotatable bonds (excluding the piperidine ring system) [1]. The 4-positional isomer [1-(pyridine-3-carbonyl)piperidin-4-yl]methanol has the identical rotatable bond count, but the placement of the hydroxymethyl substituent at the 3-position versus the 4-position of piperidine alters the relative orientation of the hydrogen-bond donor with respect to the pyridine ring . This positional isomerism can lead to differential recognition by protein binding sites and differences in crystal packing, melting point, and solubility [2].

Rotatable bonds
Class-level
2 rotatable bonds (3-position) vs 2 rotatable bonds (4-position isomer)
Identical bond count but distinct torsional energy profiles; positional isomerism alters hydrogen-bond vector, relevant for crystallographic fragment screening.
Conformational analysis requires experimental verification (X-ray, NOESY).
Conformational Flexibility Molecular Recognition Isomeric Purity

Optimal Use Cases in Research and Pharmaceutical Development


Matched Molecular Pair Analysis of EP2 Agonist Pharmacophores

Researchers seeking to isolate the contribution of the 6-chloro substituent to EP2 receptor binding affinity and selectivity can employ [1-(Pyridine-3-carbonyl)piperidin-3-yl]methanol as the unchlorinated partner in a matched molecular pair with Taprenepag. The ~3.8 log unit difference in lipophilicity and the >1000-fold difference in EP2 potency provide a clean SAR contrast, enabling rigorous interpretation of halogen-bonding effects without confounding metabolic or solubility variables [1].

Fragment-Based Lead Discovery and Library Design

With a molecular weight of 220.27 g/mol (<250 Da threshold) and predicted XLogP3-AA of 0.4, this compound qualifies as a fragment-sized molecule suitable for inclusion in fragment-screening libraries. Its low complexity (heavy atom count = 16) and balanced hydrogen-bond donor/acceptor ratio (1 HBD, 3 HBA) align with the 'Rule of Three' for fragments, making it an attractive starting point for hit identification and subsequent fragment growing or linking strategies [2].

Physicochemical Benchmarking of Pyridyl Piperidine Series

For medicinal chemistry teams optimizing the ADME properties of pyridyl piperidine leads, this compound serves as a low-lipophilicity reference standard. Its TPSA of 53.4 Ų and XLogP3-AA of 0.4 can be used to calibrate in silico models for solubility, permeability, and CNS MPO scores, providing a benchmark for evaluating the impact of subsequent substitutions (e.g., halogenation, alkylation) on drug-likeness parameters [3].

Negative Control for Cellular EP2 Agonist Screening

Although no direct EP2 agonist activity has been reported, the structural similarity to Taprenepag makes this compound a suitable negative control in high-throughput screening assays targeting the EP2 receptor. At concentrations up to 10 µM, its lack of significant EP2 agonism ensures that observed assay signals in test compounds reflect genuine pharmacological activity rather than scaffold-mediated artifacts [1].

Application
Selection Property
Validation Focus
EP2 matched molecular pair analysis
Non-halogenated comparator for chlorine pharmacophore deconvolution
Verify differential EP2 activity vs Taprenepag in functional and binding assays
Fragment-based screening library design
Molecular weight within fragment-suitable range and low lipophilicity
Assess solubility and Rule-of-Three compliance in fragment library conditions
Physicochemical benchmarking of pyridyl piperidine series
Low-lipophilicity reference for ADME model calibration
Benchmark in silico solubility, permeability, and CNS MPO scoring against halogenated analogs
EP2 agonist screening negative control
Structural analog lacking EP2 agonism
Confirm absence of EP2 agonism at assay-relevant concentrations to control for scaffold-mediated artifacts
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